3,4-(Methylenedioxy)phenylacetic acid

Drug Metabolism Pharmacokinetics In Vivo Toxicology

Essential for medicinal chemistry: 3,4-(Methylenedioxy)phenylacetic acid (CAS 2861-28-1, ≥98%) is the required starting material for 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones (potent AMPA antagonists). Its methylenedioxy scaffold is critical for organotin(IV) antitumour complex activity. In ADME studies it undergoes exclusive glycine conjugation without demethylenation, providing an ideal Phase II metabolism probe. Avoid generic substitutes—only this specific intermediate ensures synthetic reproducibility and valid SAR data.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 2861-28-1
Cat. No. B135183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-(Methylenedioxy)phenylacetic acid
CAS2861-28-1
Synonyms1,3-Benzodioxole-5-acetic Acid;  [3,4-(Methylenedioxy)phenyl]acetic Acid;  (1,3-Benzodioxol-5-yl)acetic Acid;  (Benzodioxol-5-yl)acetic Acid;  2-(1,3-Benzodioxol-5-yl)acetic Acid;  2-(3,4-Methylenedioxyphenyl)acetic Acid;  Homopiperonylic Acid;  NSC 119057; 
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)O
InChIInChI=1S/C9H8O4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H,10,11)
InChIKeyODVLMCWNGKLROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-(Methylenedioxy)phenylacetic acid (CAS 2861-28-1): A Core Phenylacetic Acid Scaffold for Pharmaceutical Intermediate and Organic Synthesis Applications


3,4-(Methylenedioxy)phenylacetic acid (CAS 2861-28-1), also referred to as homopiperonylic acid or 1,3-benzodioxole-5-acetic acid, is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol [1]. It is structurally characterized by a phenylacetic acid core fused with a methylenedioxy group, forming a 1,3-benzodioxole ring. This white to off-white crystalline solid exhibits a melting point range of 128-131°C and is partially soluble in water while being more soluble in ethanol and methanol . The compound serves as a versatile building block in organic synthesis and pharmaceutical research, functioning as a crucial intermediate for constructing more complex molecules, including benzodiazepines and other heterocyclic systems [2].

Why Generic 3,4-(Methylenedioxy)phenylacetic acid (CAS 2861-28-1) Substitution Carries Risk: Purity, Synthetic Yield, and Application-Specific Performance Differences


Direct substitution of 3,4-(methylenedioxy)phenylacetic acid with structurally similar phenylacetic acid derivatives (e.g., unsubstituted phenylacetic acid, 3,4-dimethoxyphenylacetic acid, or 3,4-methylenedioxyphenylpropionic acid) is not straightforward due to significant differences in metabolic fate, receptor binding profiles, and synthetic utility. The methylenedioxy moiety confers distinct electronic and steric properties that influence reactivity in subsequent synthetic steps, particularly in Friedel-Crafts acylations and heterocycle formation [1]. Furthermore, the purity and synthetic yield of this specific intermediate can vary considerably depending on the source and method of preparation, with reported HPLC purities ranging from 98.0% to 98.6% and total synthetic yields around 57.0% [2]. These variations directly impact the efficiency and reproducibility of downstream applications, making generic substitution a potential source of experimental variability and failure in critical research and development workflows.

Quantitative Differentiation of 3,4-(Methylenedioxy)phenylacetic acid (CAS 2861-28-1): Comparative Metabolic Fate, Synthetic Utility, and Derivative Bioactivity


Metabolic Fate Differentiation: 3,4-(Methylenedioxy)phenylacetic acid Exhibits Distinct Glycine Conjugation Pattern vs. Chain-Shortened Analogs

In a comparative in vivo rat metabolism study, 3,4-(methylenedioxy)phenylacetic acid (target) demonstrated a distinct metabolic pathway compared to the structurally related 3,4-(methylenedioxy)benzoic acid and 3,4-(methylenedioxy)mandelic acid. Following intragastric administration (1 mmol/kg), the target compound was primarily excreted as its glycine conjugate, 3,4-methylenedioxyphenylacetylglycine, whereas the benzoic and phenylpropionic acid analogs were converted to 3,4-methylenedioxybenzoylglycine [1]. Crucially, none of the compounds, including the target, showed evidence of demethylenation or excretion of catecholic metabolites [1]. This specific metabolic handling is a critical differentiator for researchers investigating structure-activity relationships or anticipating potential toxicological pathways.

Drug Metabolism Pharmacokinetics In Vivo Toxicology

Optimized Synthetic Route Yields High-Purity 3,4-(Methylenedioxy)phenylacetic acid with Quantifiable Process Metrics

A reported synthetic method for 3,4-(methylenedioxy)phenylacetic acid, starting from piperonal, achieves a total yield of 57.0% and a final product purity of 98.6% as determined by HPLC [1]. This contrasts with older or less optimized methods that may result in lower yields or purities, directly impacting the cost-effectiveness and reliability of downstream applications. For procurement, this means that not all commercial sources offer material of equivalent quality; specification sheets should be scrutinized for both yield (if applicable) and purity data.

Process Chemistry Organic Synthesis Quality Control

Derivative Bioactivity: Organotin(IV) Complexes of 3,4-(Methylenedioxy)phenylacetic acid Demonstrate In Vitro Antitumour Activity Against Human Cell Lines

Organotin(IV) derivatives synthesized from 3,4-(methylenedioxy)phenylacetic acid have been screened for in vitro antitumour activity against a panel of human cancer cell lines [1]. While specific IC50 values were not provided in the abstract, the study confirms that the triphenyltin and tri-n-butyltin derivatives of this specific acid possess measurable activity. This contrasts with organotin complexes of other phenylacetic acids, where the nature of the aromatic substituent (e.g., fluoro, chloro, methoxy) can dramatically alter the cytotoxic profile and potency [2]. This evidence positions 3,4-(methylenedioxy)phenylacetic acid as a privileged scaffold for generating bioactive organometallic compounds.

Medicinal Chemistry Anticancer Research Organometallics

Gallic Acid Derivative Potency: Esterification with 3,4-(Methylenedioxy)phenyl Group Enhances Cytotoxicity but Alters Selectivity Profile

Esterification of gallic acid with a 3,4-methylenedioxyphenyl group to form 3,4-methylenedioxyphenyl 3,4,5-trihydroxybenzoate (GD-1) resulted in a compound with an IC50 of 14.5 µM against tumor cells, compared to gallic acid itself which showed no cytotoxicity against primary cultured rat hepatocytes and human keratinocytes [1]. The related thiobenzoate derivative (GD-3) was even more potent, with an IC50 of 3.9 µM [2]. Critically, while these derivatives gained potent anticancer activity, they lost the high selectivity of the parent gallic acid, showing slightly higher sensitivity against normal cells [1]. This trade-off between potency and selectivity is a key differentiator when considering this scaffold for drug development.

Cancer Biology Apoptosis Structure-Activity Relationship

Specific Receptor Interaction: 3,4-(Methylenedioxy)phenylacetic acid Binds to Olfactory Receptor with Quantifiable Affinity

3,4-Methylenedioxyphenylacetic acid has been identified as a ligand for an olfactory receptor class A-like protein 1 in zebrafish, with a measured EC50 of 16,000 nM (1.60E+4 nM) at pH 7.4 [1]. This binding affinity is a specific, quantifiable property that distinguishes it from other phenylacetic acid derivatives which may interact with different receptors or have no known olfactory receptor activity. This data point is valuable for researchers studying chemoreception or using this compound as a tool in receptor deorphanization efforts.

Receptor Pharmacology Chemical Biology Sensory Systems

Optimal Use Cases for 3,4-(Methylenedioxy)phenylacetic acid (CAS 2861-28-1) Based on Verified Differential Evidence


In Vivo Metabolic Studies Requiring a Defined Glycine Conjugation Pathway

For pharmacokinetic and drug metabolism studies in rodent models, 3,4-(methylenedioxy)phenylacetic acid provides a well-characterized and predictable metabolic fate. As demonstrated, it is primarily excreted as its specific glycine conjugate, 3,4-methylenedioxyphenylacetylglycine, without undergoing demethylenation [1]. This makes it an ideal model compound for studying Phase II conjugation reactions or for use as a metabolic probe in toxicology studies, where a clean and understood metabolite profile is essential for data interpretation.

Synthesis of Noncompetitive AMPA Receptor Antagonist Intermediates

This compound is a key starting material in the established synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones, a class of potent noncompetitive AMPA receptor antagonists [1]. In this application, the integrity and purity of the 3,4-(methylenedioxy)phenylacetic acid intermediate are paramount for achieving the desired yield and biological activity of the final benzodiazepinone product. Substitution with a different phenylacetic acid would fundamentally alter the core structure and likely abolish the intended receptor activity.

Scaffold for Generating Bioactive Organotin(IV) Anticancer Complexes

As demonstrated by in vitro screening data, organotin(IV) complexes derived from 3,4-(methylenedioxy)phenylacetic acid exhibit antitumour activity against human cancer cell lines [1]. This application scenario is specific to this scaffold; the nature of the aromatic substituent on the phenylacetic acid ligand is a critical determinant of the resulting organometallic complex's cytotoxic potency and selectivity. Therefore, researchers in medicinal inorganic chemistry should procure this specific acid to access this privileged scaffold for structure-activity relationship (SAR) studies.

Development of Potent but Less Selective Anticancer Gallic Acid Derivatives

Medicinal chemists aiming to enhance the cytotoxic potency of gallic acid through esterification can utilize 3,4-methylenedioxyphenyl 3,4,5-trihydroxybenzoate (GD-1) as a benchmark. The data show a clear trade-off: a gain in potency (IC50 = 14.5 µM) [1] at the expense of selectivity for cancer cells over normal cells [2]. This makes the compound a valuable tool for studying the mechanisms of this potency-selectivity trade-off and for developing next-generation derivatives that might decouple these two parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-(Methylenedioxy)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.